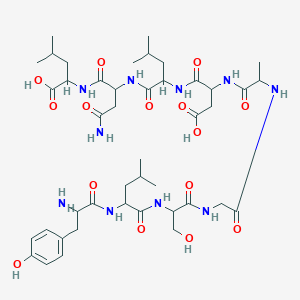
Melanoma-associated antigen C1 (450-458)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Melanoma-associated antigen C1
Applications De Recherche Scientifique
1. Expression and Prognosis in Colorectal Cancer
Melanoma antigen gene C1 (MAGE-C1) expression in colorectal cancer (CRC) patients is associated with poor prognosis. High MAGE-C1 expression correlates with tumor size, number, and metastasis, influencing overall survival. Combining MAGE-C1 with clinicopathological characteristics and gene mutations can assess CRC prognosis (Tian et al., 2021).
2. MAGE-C1 and MAGE-C2 in Breast Cancer
MAGE-C1 and MAGE-C2 expressions in breast cancer are associated with high tumor grade and reduced recurrence-free survival. These expressions suggest potential targets for tumor immunotherapy and are linked to advanced breast cancer and poor outcomes (Hou et al., 2016).
3. Interaction Between Cancer-Testis Antigens
MAGE-C1 (CT7) interacts with NY-ESO-1 (CT6), another cancer/testis antigen. This interaction occurs in cancer cell lines from different origins and primary tumors, including multiple myeloma and non-small cell lung cancer, indicating a possible coordinated expression of these proteins in cancer (Cho et al., 2006).
4. Predictive Role in Melanoma
Expression of MAGE-C1/CT7 and MAGE-C2/CT10 in primary melanoma predicts lymph node metastasis. These antigens are independent predictors of metastasis and may offer insights for therapeutic strategies in melanoma treatment (Curioni-Fontecedro et al., 2011).
5. MAGEC2 as a Marker for Seminoma
MAGEC2, a cancer testis antigen, is a novel and sensitive marker for seminoma, aiding in the differential diagnosis of testicular germ cell tumors. Its expression in seminomas but not in embryonal carcinomas highlights its diagnostic potential (Bode et al., 2011).
6. C-myc Oncogene Expression in Ocular Melanomas
C-myc oncogene expression in ocular melanomas suggests its involvement in cellular proliferation and potential as a prognostic marker in these tumors. The correlation of myc expression with proliferative index indicates its significance in uveal melanomas (Royds et al., 2004).
Propriétés
Séquence |
SFSYTLLSL |
|---|---|
Source |
Homo sapiens (human) |
Stockage |
Common storage 2-8℃, long time storage -20℃. |
Synonyme |
Melanoma-associated antigen C1 (450-458) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



